molecular formula C22H21BrN2O5S B4998089 N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4998089
M. Wt: 505.4 g/mol
InChI Key: QXBOKMZKBUFOAE-UHFFFAOYSA-N
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Description

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDP-9066, is a chemical compound that has shown great potential in scientific research. It is a glycine transporter-1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain.

Mechanism of Action

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the reuptake of glycine into presynaptic neurons, which leads to an increase in extracellular glycine levels. Glycine is an important co-agonist of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. By modulating glycine levels, this compound can enhance the function of NMDA receptors and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can enhance NMDA receptor function, increase glycine levels in the brain, and improve cognitive function. This compound has also been found to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a high selectivity for GlyT1, which means that it does not interact with other neurotransmitter transporters. This makes it a useful tool for studying the role of glycine in various neurological and psychiatric disorders. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Additionally, the role of glycine in synaptic plasticity and learning and memory processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying these processes.

Synthesis Methods

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzylamine to form the intermediate 4-bromo-N-(2,4-dimethoxybenzylidene)aniline. This intermediate is then reacted with N-phenylsulfonylglycine to form this compound. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been found to increase the levels of glycine in the brain, which can have a positive impact on cognitive function.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-20(21(14-18)30-2)24-22(26)15-25(17-10-8-16(23)9-11-17)31(27,28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBOKMZKBUFOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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